molecular formula C11H13ClN2O3 B12508017 5-Hydroxytryptophanhydrochloride

5-Hydroxytryptophanhydrochloride

Cat. No.: B12508017
M. Wt: 256.68 g/mol
InChI Key: FVXSIINOEZOYDN-UHFFFAOYSA-N
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Description

5-Hydroxytryptophanhydrochloride is a chemical compound derived from 5-Hydroxytryptophan, which is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. This compound is known for its role in the biosynthesis of serotonin, which is crucial for regulating mood, sleep, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophanhydrochloride can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the hydroxylation of tryptophan, followed by the conversion to 5-Hydroxytryptophan and subsequent hydrochloride formation . Microbial fermentation, on the other hand, utilizes genetically engineered microorganisms to produce 5-Hydroxytryptophan from glucose .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the seeds of the African plant Griffonia simplicifolia. advancements in microbial synthesis have made it possible to produce this compound more efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxytryptophanhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for studying its chemical properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include serotonin and its derivatives. These products are significant for their pharmacological and therapeutic applications .

Scientific Research Applications

5-Hydroxytryptophanhydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of serotonin and its analogs. In biology, it is crucial for understanding the role of serotonin in various physiological processes. In medicine, it is used as a dietary supplement for treating conditions like depression, insomnia, and migraines .

Mechanism of Action

The mechanism of action of 5-Hydroxytryptophanhydrochloride involves its conversion to serotonin in the central nervous system. This conversion is facilitated by the enzyme tryptophan hydroxylase, which hydroxylates tryptophan to form 5-Hydroxytryptophan. The 5-Hydroxytryptophan is then decarboxylated to produce serotonin, which regulates mood, sleep, and other functions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Hydroxytryptophanhydrochloride include tryptophan, serotonin, and melatonin. These compounds share structural similarities and are involved in the same metabolic pathways .

Uniqueness: What sets this compound apart is its direct role as a precursor to serotonin, making it more effective in increasing serotonin levels in the brain compared to tryptophan alone. This unique property makes it valuable for therapeutic applications .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H

InChI Key

FVXSIINOEZOYDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.Cl

Origin of Product

United States

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